Scientific Field: Virology, Pharmacology
Application Summary: Amenamevir is used for the treatment of herpes zoster, a viral infection caused by the varicella-zoster virus (VZV).
Methods of Application/Experimental Procedures:
Results/Outcomes: To date, amenamevir has been successfully used in over 1,240,000 patients with herpes zoster in Japan.
Scientific Field: Organic Chemistry, Green Chemistry
Application Summary: A concise, convenient, and sustainable synthesis of Amenamevir has been reported.
Methods of Application/Experimental Procedures: The Ugi-4CR approach can access Amenamevir by a simple, rapid, and one-pot synthesis.
Results/Outcomes: The X-ray crystal structures of key intermediate 3- (4-isocyanophenyl)-1,2,4-oxadiazole 4 and Amenamevir are reported for the first time.
Application Summary: Amenamevir has been studied for the treatment of recurrent genital herpes.
Methods of Application/Experimental Procedures: In a phase 3 study, adult immunocompetent patients with recurrent genital herpes and able to accurately recognize prodromal symptoms were randomly assigned to administer amenamevir 1200mg or placebo as a patient-initiated therapy within 6 hours after onset of prodromal symptoms.
Results/Outcomes: The median time to all lesion healing was 4.0 days for amenamevir versus 5.1 days for placebo.
Application Summary: Amenamevir has been filed for approval for the treatment of recurrent herpes simplex in Japan.
Methods of Application/Experimental Procedures: In the phase 3 clinical studies carried out in Japan on patients with recurrent herpes labialis or recurrent genital herpes, a single dose of amenamevir or placebo was given within 6 hours of the onset of early symptoms of recurrence.
Results/Outcomes: In both studies, the amenamevir group showed a statistically significant difference from the placebo group in the primary endpoint, "healing time for all lesions".
Application Summary: Amenamevir is used for the treatment of varicella-zoster virus (VZV) infections.
Methods of Application/Experimental Procedures: Amenamevir was approved in Japan for the treatment of shingles in 2017.
Results/Outcomes: To date, amenamevir has been successfully used in over 1,240,000 patients with herpes zoster in Japan.
Application Summary: Amenamevir has been used in trials studying the treatment of herpes simplex virus (HSV) infections.
Methods of Application/Experimental Procedures: The concentrations of HSV-1 and VZV required for the 50% plaque reduction of amenamevir were 0.036 and 0.047 μM, respectively.
Amenamevir is a novel antiviral compound classified as a helicase-primase inhibitor, primarily developed for the treatment of herpes zoster (shingles) and other herpesvirus infections. Its chemical structure is characterized by a phenyl ring linked to a 1,2,4-oxadiazole ring, making it part of the phenyloxadiazole class of organic compounds. The compound has shown significant efficacy against various strains of herpes simplex virus and varicella-zoster virus, particularly in cases resistant to traditional nucleoside analogs like acyclovir and valacyclovir .
Amenamevir acts by inhibiting the helicase-primase complex, an essential enzyme for viral DNA replication in VZV []. This complex unwinds the viral DNA and primes it for new DNA synthesis. By inhibiting this process, Amenamevir effectively halts viral replication and reduces viral load []. This mechanism differs from established antiviral therapies like acyclovir, which target viral DNA polymerase.
Amenamevir functions by inhibiting the helicase-primase complex, which is crucial for viral DNA replication. This complex consists of several proteins that facilitate the unwinding of DNA and the initiation of DNA synthesis. By blocking this process, amenamevir effectively halts the replication of the virus. The compound's mechanism involves binding to specific sites on the helicase-primase complex, thereby preventing its enzymatic activities, including ATPase and primase functions .
Amenamevir exhibits potent antiviral activity against both herpes simplex virus types 1 and 2, as well as varicella-zoster virus. It has demonstrated superior efficacy compared to other antiviral agents in clinical trials, particularly in immunocompromised patients. In studies, amenamevir has been shown to reduce the formation of new lesions more effectively than valacyclovir within a short treatment window . Furthermore, it is effective against acyclovir-resistant strains, making it a valuable option in antiviral therapy .
The synthesis of amenamevir has evolved over time, with several methods reported:
Amenamevir is primarily used in clinical settings for treating herpes zoster and herpes simplex infections. Its unique mechanism provides an alternative for patients who are resistant to standard therapies. Additionally, ongoing research is exploring its potential applications in other viral infections due to its broad-spectrum activity against herpesviruses .
Research indicates that amenamevir may interact with various vaccines and other therapeutic agents. For example, its use can diminish the efficacy of live vaccines such as Bacillus Calmette-Guérin and adenovirus type 7 vaccine when administered concurrently . This necessitates careful consideration when prescribing amenamevir alongside other treatments.
Amenamevir stands out among several similar compounds due to its unique mechanism of action as a helicase-primase inhibitor rather than a nucleoside analog. Below is a comparison with notable similar compounds:
| Compound | Mechanism of Action | Efficacy Against Resistant Strains | Unique Features |
|---|---|---|---|
| Acyclovir | Nucleoside analog | Limited efficacy against resistant strains | First-line treatment for HSV |
| Valacyclovir | Nucleoside analog | Limited efficacy against resistant strains | Prodrug form of acyclovir |
| Pritelivir | Helicase-primase inhibitor | Moderate efficacy | Similar mechanism but less potent |
| BILS 179 BS | Helicase-primase inhibitor | Higher IC50 values than amenamevir | Less effective against VZV |
| Amenamevir | Helicase-primase inhibitor | Effective against acyclovir-resistant strains | Superior efficacy in high viral load conditions |
Amenamevir's distinctive ability to combat both herpes simplex virus and varicella-zoster virus effectively positions it as a critical player in antiviral therapy, especially for patients with resistant infections .
Amenamevir exerts its antiviral effects through specific targeting of the heterotrimeric helicase-primase complex consisting of Ultra Large five, Ultra Large fifty-two, and Ultra Large eight subunits [1] [4]. This complex represents an essential component of the viral deoxyribonucleic acid replication machinery, responsible for unwinding double-stranded deoxyribonucleic acid and synthesizing ribonucleic acid primers necessary for viral genome replication [4] [7].
| Parameter | Value | Reference |
|---|---|---|
| HSV-1 EC50 (μM) | 0.036 | PMC8402822 |
| HSV-2 EC50 (μM) | 0.028 | PMC8402822 |
| VZV EC50 (μM) | 0.047 | PMC8402822 |
| HSV-1 Helicase inhibition (μM) | ≥0.1 | PMDA Report |
| HSV-1 Primase inhibition (μM) | ≥0.03 | PMDA Report |
| HSV-1 EC50 (ng/mL) | 14 (7.7-20) | TargetMol/Cayman Chemical |
| HSV-2 EC50 (ng/mL) | 30 (15-58) | TargetMol/Cayman Chemical |
| VZV EC50 (ng/mL) | 22.7 (18.4-27.6) | PMC8402822 |
| Cytotoxicity CC50 (μM) | >30 | Cayman Chemical |
| Selectivity Index HSV-1 | >833 | Calculated |
| Selectivity Index HSV-2 | >1071 | Calculated |
| Selectivity Index VZV | >638 | Calculated |
The inhibitory mechanism involves amenamevir binding to a partially accessible groove at the Ultra Large five and Ultra Large fifty-two interface, positioned approximately twelve angstroms from the adenosine triphosphate binding site [7]. This binding prevents the conformational changes required for helicase translocation and deoxyribonucleic acid unwinding, effectively blocking viral deoxyribonucleic acid synthesis without directly competing with nucleotide substrates [7] [8].
Research demonstrates that amenamevir inhibits helicase activity of the herpes simplex virus type one helicase-primase complex at concentrations greater than or equal to zero point one micromolar, while primase activity is inhibited at concentrations greater than or equal to zero point zero three micromolar [9]. The compound shows superior potency compared to acyclovir against varicella-zoster virus, with effective concentrations fifty values of zero point zero four seven micromolar versus one point three to five point nine micromolar for acyclovir [1].
The helicase-primase complex functions at the viral deoxyribonucleic acid replication fork where it performs coordinated unwinding and primer synthesis activities essential for viral genome duplication [10] [11]. Amenamevir specifically targets this complex during its engagement with forked deoxyribonucleic acid substrates, demonstrating preferential binding to substrates containing three prime overhangs characteristic of replication fork structures [7] [10].
Structural analysis reveals that the helicase-primase complex exhibits a bilobed architecture when bound to forked deoxyribonucleic acid templates [7]. Lobe A comprises the Ultra Large fifty-two N-terminal domain and C-terminal domain partially wrapped around Ultra Large five, forming a compact globular structure. Lobe B consists of the Ultra Large fifty-two middle domain interacting with Ultra Large eight in an elongated configuration [7]. This organization facilitates the coordinated action of helicase and primase activities at the replication fork.
The Ultra Large five helicase subunit binds specifically to the three prime overhang of forked deoxyribonucleic acid and translocates in the three prime to five prime direction, consistent with its classification as a superfamily one A helicase [7] [10]. During this process, the helicase unwinds double-stranded deoxyribonucleic acid ahead of the replication fork, creating single-stranded regions necessary for primer synthesis by the Ultra Large fifty-two primase subunit [10] [11].
Amenamevir disrupts this replication fork progression by preventing the domain movements within Ultra Large five that are essential for helicase translocation [7]. The compound occupies the space between domains one A and two A of Ultra Large five, blocking the conformational changes induced by adenosine triphosphate binding and hydrolysis that drive deoxyribonucleic acid unwinding [7]. This mechanism effectively stalls the replication fork without affecting cellular deoxyribonucleic acid replication machinery.
The substrate binding characteristics of the herpesviridae helicase-primase complex demonstrate remarkable specificity for viral deoxyribonucleic acid replication intermediates [12] [10]. The complex exhibits highest affinity for forked deoxyribonucleic acid substrates compared to single-stranded or fully annealed double-stranded deoxyribonucleic acid, with efficient binding requiring single-stranded overhangs of greater than six nucleotides [10].
Electrophoretic mobility shift assays and surface plasmon resonance analysis provide quantitative insights into how the Ultra Large five-Ultra Large eight-Ultra Large fifty-two complex associates with replication fork structures [10]. The helicase-primase complex shows cooperative binding behavior, particularly for primase activity which exhibits cooperative dependence on protein concentration while helicase and adenosine triphosphatase activities do not [10]. This suggests that primase function requires multimerization of helicase-primase complexes at the replication fork.
| Interaction Type | Value | Description |
|---|---|---|
| Large Contact Area (Ų) | 5,833 | UL52 NTD interacting with UL5 domains 1A, 1B, 2A, C-terminal |
| Small Contact Area (Ų) | 1,737 | UL52 CTD interacting with UL5 domain 2A |
| Total Buried Surface Area (Ų) | 7,570 | Combined large and small contact areas |
| Hydrogen Bonds (Large Area) | 29 | Total H-bonds in large contact area |
| Hydrogen Bonds (Small Area) | 15 | Total H-bonds in small contact area |
| Main-chain to Main-chain H-bonds | 2 | Main-chain to main-chain interactions |
| Side-chain to Main-chain H-bonds | 24 | Side-chain to main-chain interactions |
| Side-chain to Side-chain H-bonds | 18 | Side-chain to side-chain interactions |
The binding dynamics reveal complex interdependence between Ultra Large five and Ultra Large fifty-two subunits for deoxyribonucleic acid substrate recognition [12]. The deoxyribonucleic acid binding footprint of Ultra Large five in the absence of Ultra Large fifty-two differs substantially from that of the Ultra Large five-Ultra Large fifty-two complex, indicating that Ultra Large fifty-two modulates the deoxyribonucleic acid-protein interface [13]. This interdependence extends to enzymatic activities, where inactivation of primase activity through zinc-binding domain mutations also eliminates helicase activity, while certain helicase motif mutations can increase primase activity up to thirty-six fold [13].
The substrate binding process involves multiple contact points between the helicase-primase complex and deoxyribonucleic acid substrates [10]. Ultra Large five forms a deoxyribonucleic acid binding channel surrounded by domains one A, one B, two A, and two B, with thirteen potential hydrogen bonds between Ultra Large five and phosphate groups of single-stranded deoxyribonucleic acid, plus four hydrogen bonds involving deoxyribonucleic acid bases [7]. The forked end of duplex deoxyribonucleic acid interacts with Ultra Large five domain two A, while the duplex side contacts Ultra Large fifty-two C-terminal domain at the zinc-binding region [7].
Amenamevir functions as an allosteric inhibitor that modulates the critical protein-protein interactions between Ultra Large five and Ultra Large fifty-two subunits within the helicase-primase complex [7] [14]. These interactions occur through extensive contact surfaces totaling seven thousand five hundred seventy square angstroms of buried surface area, involving both large and small contact regions with distinct functional roles [7].
The large contact area encompasses five thousand eight hundred thirty-three square angstroms and involves the Ultra Large fifty-two N-terminal domain interacting with multiple Ultra Large five domains including one A, one B, two A, and C-terminal regions [7]. This interaction surface is stabilized by twenty-nine hydrogen bonds comprising one main-chain to main-chain, eighteen side-chain to main-chain, and ten side-chain to side-chain interactions, along with evenly distributed hydrophobic contacts [7].
| Parameter | Value | Description |
|---|---|---|
| Binding Site Location | UL5-UL52 interface groove | Partially accessible groove between UL5 and UL52 |
| Distance from ATP Site (Å) | ~12 | Distance from UL52 ATP-binding site |
| Cryo-EM Resolution (Å) | 2.86 | Lobe A resolution in cryo-EM structure |
| Hydrogen Bonds with HP Complex | 6 | Potential hydrogen bonds with protein |
| Water Molecules in Binding Site | 4 | Water molecules bridging inhibitor-protein |
| UL5 Residues Involved | 10 | N98, N343, C346, H349, M355, K356, E359, Y836, Y882, G352 |
| UL52 Residues Involved | 10 | Y356, L357, F360, P365, A899, N902, A903, H906, F907, S364 |
| Binding Mechanism | Allosteric inhibition | Prevents domain movement required for helicase activity |
| Conformational Changes | Y882 and N342 side chain shifts | m-Xylene causes Y882 shift, affecting N342 position |
The small contact area of one thousand seven hundred thirty-seven square angstroms involves the Ultra Large fifty-two C-terminal domain interacting with Ultra Large five domain two A through fifteen hydrogen bonds and scattered hydrophobic contacts [7]. This previously undescribed interaction includes prominent contacts formed by proline three hundred seventy-eight of Ultra Large five packed in a hydrophobic depression on the Ultra Large fifty-two C-terminal domain surface [7].
Amenamevir binding disrupts the allosteric communication between these subunits by occupying the interface groove and preventing the conformational changes required for helicase activity [7]. The compound induces specific conformational changes, particularly affecting tyrosine eight hundred eighty-two and asparagine three hundred forty-two side chain positions through its meta-xylene moiety interactions [7]. These structural perturbations prevent the domain movements within Ultra Large five that are essential for adenosine triphosphate-driven deoxyribonucleic acid translocation.
The allosteric mechanism explains why amenamevir-resistant mutations cluster around the binding interface rather than the active sites [14] [8]. Mutations in Ultra Large five including glycine three hundred fifty-two valine and methionine three hundred fifty-five isoleucine, and in Ultra Large fifty-two including serine three hundred sixty-four glycine and arginine three hundred sixty-seven histidine, all map to regions that interact with amenamevir [7] [14]. These mutations impair the complex formation between Ultra Large five and Ultra Large fifty-two, demonstrating the critical role of these interactions in both normal helicase-primase function and amenamevir sensitivity [14].